molecular formula C16H14O2 B1265546 3,3-Diphenyldihydrofuran-2(3H)-one CAS No. 956-89-8

3,3-Diphenyldihydrofuran-2(3H)-one

Cat. No.: B1265546
CAS No.: 956-89-8
M. Wt: 238.28 g/mol
InChI Key: IRQJWIUKHLVISG-UHFFFAOYSA-N
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Description

3,3-Diphenyldihydrofuran-2(3H)-one is an organic compound characterized by a furan ring substituted with two phenyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 1,3-diphenyl-1,3-propanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of 3,3-diphenyltetrahydrofuran.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

3,3-Diphenyldihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diphenyldihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The phenyl groups and the furan ring contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Similar in having two phenyl groups but lacks the furan ring.

    Benzhydrol: Contains a hydroxyl group instead of the furan ring.

    3,3-Diphenyltetrahydrofuran: A reduced form of 3,3-Diphenyldihydrofuran-2(3H)-one.

Uniqueness

This compound is unique due to its combination of a furan ring with two phenyl groups, which imparts distinct chemical and physical properties

Biological Activity

3,3-Diphenyldihydrofuran-2(3H)-one, a compound belonging to the class of dihydrofuran derivatives, has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological effects, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}O
  • Molecular Weight : 226.27 g/mol
  • IUPAC Name : 3,3-diphenyl-2(3H)-furanone

This compound features a furan ring with two phenyl substituents at the 3-position, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays revealed that this compound induced cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Mechanistic Insights : The compound was shown to inhibit key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Antioxidant Properties

In addition to its anticancer effects, this compound has demonstrated notable antioxidant activity:

  • Free Radical Scavenging : The compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for protecting cells from damage associated with various diseases.

Anti-inflammatory Effects

Emerging research indicates that this compound may also possess anti-inflammatory properties:

  • Cytokine Modulation : Studies have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological Activity Effect Observed Cell Lines/Models Used Mechanism
AnticancerCytotoxic effectsMCF-7, A549Apoptosis induction, cell cycle arrest
AntioxidantFree radical scavengingVarious cellular modelsReduction of oxidative stress
Anti-inflammatoryDecreased cytokine levelsLPS-stimulated macrophagesCytokine modulation

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Breast Cancer Study : A study published in Cancer Letters highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups .
  • Neuroprotection : Another study investigated the neuroprotective effects of this compound against oxidative damage in neuronal cell lines. Findings suggested that it could mitigate neurodegenerative processes by enhancing cellular antioxidant defenses.

Properties

IUPAC Name

3,3-diphenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQJWIUKHLVISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241895
Record name 3,3-Diphenyldihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956-89-8
Record name Dihydro-3,3-diphenyl-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Diphenyldihydrofuran-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000956898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diphenyldihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-diphenyldihydrofuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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